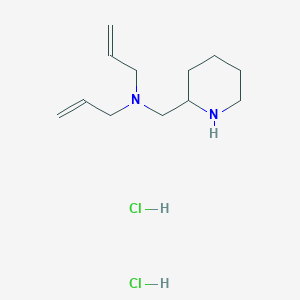

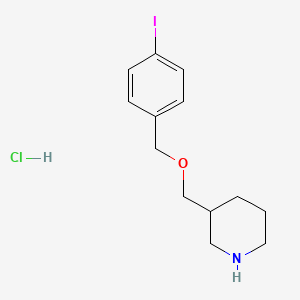

n-Allyl-n-(2-piperidinylmethyl)-2-propen-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Allyl-n-(2-piperidinylmethyl)-2-propen-1-amine dihydrochloride is a useful research compound. Its molecular formula is C12H23ClN2 and its molecular weight is 230.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Gold(I)-Catalyzed Intramolecular Amination

A study demonstrated the use of Gold(I) catalysts for the intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine and piperidine derivatives. This process allows for the efficient synthesis of complex nitrogen-containing cycles, offering a method for the net syn addition of amine relative to the departing hydroxyl group (Mukherjee & Widenhoefer, 2011).

Asymmetric Synthesis of Aminoindolizidine

Another research highlighted the diastereoselective addition of allylmagnesium chloride to 1-Allyl-2-pyrroleimines, derived from amino acids, to yield secondary amines. This method facilitates the construction of indolizidine derivatives, important scaffolds in medicinal chemistry, through a series of transformations including ring-closing metathesis (Albano et al., 2008).

Zirconium-Mediated Coupling Reactions

Research on zirconium-mediated synthesis provided an effective strategy for the synthesis of allylamines from simple amines and enol ethers. This approach also permits the synthesis of amino alcohol derivatives, contributing to the formal total synthesis of alkaloids like coniine (Barluenga et al., 2004).

Rhodium(III)-Catalyzed Allylic C-H Bond Amination

A groundbreaking study introduced intramolecular allylic amination using rhodium(III) for the first time, enabling the selective synthesis of cyclic amines such as pyrrolidines and piperidines from ω-unsaturated N-sulfonylamines. This chemoselective activation of C(sp3)-H bonds provides access to a variety of substituted cyclic amines (Cochet et al., 2012).

Recent Developments in Asymmetric Allylic Amination Reactions

A review on asymmetric allylic aminations highlighted the importance of this reaction in synthetic organic chemistry due to the utility of allylic amines in bioactive agents and synthetic intermediates. The review discusses various methods and their mechanistic aspects, providing insight into the scope and limitations of current methodologies (Grange, Clizbe, & Evans, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for n-Allyl-n-(2-piperidinylmethyl)-2-propen-1-amine dihydrochloride involves the reaction of allylamine with 2-piperidinemethanol followed by the addition of acrolein. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Allylamine", "2-piperidinemethanol", "Acrolein", "Hydrochloric acid" ], "Reaction": [ "Allylamine is reacted with 2-piperidinemethanol in the presence of a base catalyst to form the corresponding imine intermediate.", "Acrolein is then added to the reaction mixture and the resulting product is heated to form the final product.", "The product is then treated with hydrochloric acid to form the dihydrochloride salt." ] } | |

CAS番号 |

1219964-28-9 |

分子式 |

C12H23ClN2 |

分子量 |

230.78 g/mol |

IUPAC名 |

N-(piperidin-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C12H22N2.ClH/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12;/h3-4,12-13H,1-2,5-11H2;1H |

InChIキー |

OZOMYEKQEVMEQS-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)CC1CCCCN1.Cl.Cl |

正規SMILES |

C=CCN(CC=C)CC1CCCCN1.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)

![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1398232.png)

![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)

![4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398240.png)

![4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398243.png)

![4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398244.png)

![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398246.png)